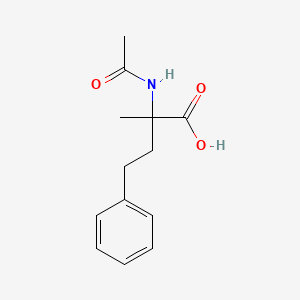
2-Acetamido-2-methyl-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-methyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.26 and a molecular formula of C12H15NO3 .Aplicaciones Científicas De Investigación
Synthesis of ACE Inhibitors
2-Acetamido-2-methyl-4-phenylbutanoic acid serves as a common intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. A study demonstrates a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, producing 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, which are useful for the synthesis of ACE inhibitors (Zhu et al., 2010). Another research optimized the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), a substrate for producing ACE inhibitor drug precursors, achieving high yields through reaction parameter optimization (Ahmad et al., 2011).
Catalysis and Organic Synthesis
The compound has been involved in studies focused on catalysis and organic synthesis. For example, iron-catalyzed benzylation of 1,3-dicarbonyl compounds with benzylic alcohols has been reported to give corresponding 2-benzylated products efficiently. This process, involving catalytic amounts of inexpensive iron chloride hexahydrate, underscores the compound's utility in synthesizing pharmacologically relevant structures (Kischel et al., 2007).
Investigation into Molecular Structures and Photophysical Properties
Research has also been conducted to understand the effects of amino/amido substitutions on molecular structures and photophysical properties. A study on 2-(2-phenyl)benzotriazole derivatives, with structural similarities to this compound, focused on the intramolecular hydrogen bonding and its impact on fluorescence emissions. This research highlights the compound's potential in developing materials for light conversion films (Uesaka et al., 2020).
Pharmacokinetics and Drug Development
Further, the compound has been studied for its potential in drug development, particularly as an inhibitor for specific enzymes. For instance, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid has been investigated as a model inhibitor for metallo-β-lactamase, an enzyme that contributes to bacterial resistance against β-lactam antibiotics. The preparation of carbon-14 labeled versions of such inhibitors is crucial for pharmacological studies to understand their mechanism of action within the body (Maleki et al., 2019).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-acetamido-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-13(2,12(16)17)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAVRLVZZPHDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)


![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)



![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)

